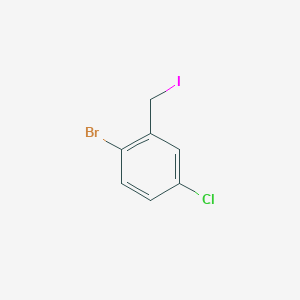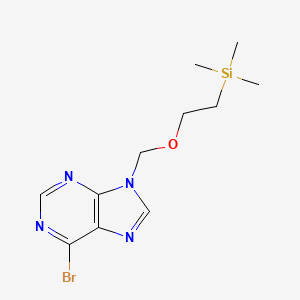
Bromo-PEG3-THP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromo-PEG3-THP: is a polyethylene glycol (PEG)-based PROTAC linker. It is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells. The compound has the molecular formula C11H21BrO4 and a molecular weight of 297.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthetic route typically involves the reaction of a PEG derivative with a brominating agent under controlled conditions .
Industrial Production Methods: Industrial production of Bromo-PEG3-THP involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The product is then purified using techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Bromo-PEG3-THP primarily undergoes substitution reactions due to the presence of the bromine atom. These reactions involve the replacement of the bromine atom with other functional groups.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions with this compound include amines, thiols, and alcohols.
Major Products: The major products formed from these reactions are PEG-based compounds with various functional groups, depending on the nucleophile used .
Scientific Research Applications
Chemistry: Bromo-PEG3-THP is used as a linker in the synthesis of PROTACs, which are valuable tools in chemical biology for studying protein function and degradation .
Biology: In biological research, PROTACs synthesized using this compound are used to selectively degrade target proteins, allowing researchers to study the effects of protein depletion on cellular processes .
Medicine: this compound-based PROTACs have potential therapeutic applications. They can be designed to target disease-causing proteins for degradation, offering a novel approach to drug development .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs that leverage the PROTAC technology for targeted protein degradation .
Mechanism of Action
Bromo-PEG3-THP functions as a linker in PROTACs, which work by bringing a target protein into proximity with an E3 ubiquitin ligase. This ligase tags the target protein with ubiquitin molecules, marking it for degradation by the proteasome. The PEG-based structure of this compound provides flexibility and solubility, facilitating the interaction between the target protein and the E3 ligase .
Comparison with Similar Compounds
Bromo-PEG3-acid: Another PEG-based compound with a similar structure but different functional groups.
Bromo-PEG4-THP: A similar compound with an additional ethylene glycol unit, providing increased length and flexibility.
Uniqueness: Bromo-PEG3-THP is unique due to its specific balance of length and flexibility, making it particularly effective as a PROTAC linker. Its PEG-based structure enhances solubility and biocompatibility, which are crucial for its applications in biological systems .
Properties
Molecular Formula |
C11H21BrO4 |
|---|---|
Molecular Weight |
297.19 g/mol |
IUPAC Name |
2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]oxane |
InChI |
InChI=1S/C11H21BrO4/c12-4-6-13-7-8-14-9-10-16-11-3-1-2-5-15-11/h11H,1-10H2 |
InChI Key |
NMSUTJVEBXQTQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


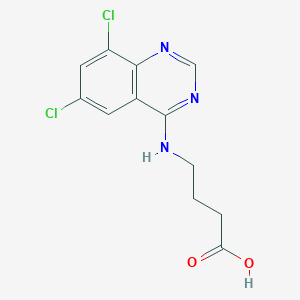
![tert-Butyl 2-(chloromethyl)-4-methoxy-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11832144.png)

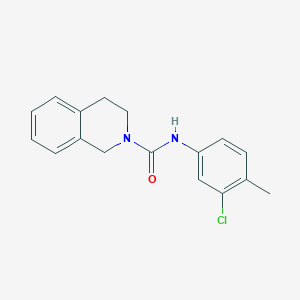

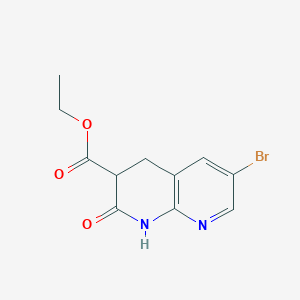
![3-((5-Bromo-[1,1'-biphenyl]-2-yl)oxy)azetidine](/img/structure/B11832179.png)
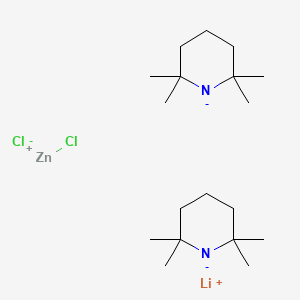
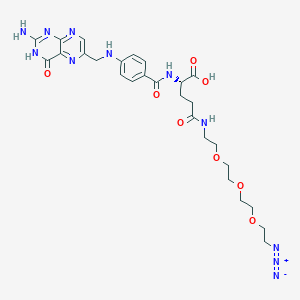
![4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;dihydrochloride](/img/structure/B11832210.png)

![(R)-Methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B11832216.png)
